

Deucrictribant Dosing Recommendations in Clinical Trials: Application Notes and Protocols

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Deucrictribant

Cat. No.: B10821495

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the dosing recommendations for **Deucrictribant**, an investigational oral bradykinin B2 receptor antagonist, based on data from clinical trials. This document is intended to guide researchers, scientists, and drug development professionals in understanding the clinical application of **Deucrictribant** for the treatment of bradykinin-mediated angioedema, such as Hereditary Angioedema (HAE) and Acquired Angioedema (AAE).

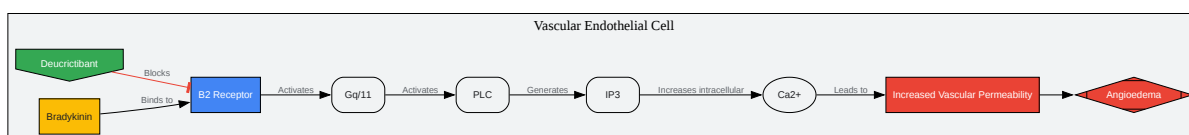
Deucrictribant is being developed in two primary formulations: an immediate-release (IR) capsule (PHVS416) for on-demand treatment of acute attacks and an extended-release (XR) tablet (PHVS719) for prophylactic (preventive) therapy.^{[1][2]}

Mechanism of Action

Deucrictribant is a potent and selective small-molecule antagonist of the bradykinin B2 receptor.^[3] In conditions like HAE, excessive bradykinin production leads to increased vascular permeability, resulting in localized swelling (angioedema).^{[1][2][4]} By blocking the bradykinin B2 receptor, **Deucrictribant** prevents bradykinin from exerting its effects, thereby mitigating or preventing the symptoms of angioedema.^{[5][6]}

Signaling Pathway

The diagram below illustrates the mechanism of action of **Deucrictibant** in the context of bradykinin-mediated angioedema.



[Click to download full resolution via product page](#)

Caption: Mechanism of action of **Deucrictibant**.

Dosing Recommendations in Clinical Trials

The dosing of **Deucrictibant** varies depending on the formulation and the intended use (on-demand vs. prophylactic treatment). The following tables summarize the dosing regimens investigated in key clinical trials.

On-Demand Treatment of HAE Attacks

Deucrictibant Immediate-Release (IR) capsules (PHVS416) are used for the acute treatment of HAE attacks.

Clinical Trial	Phase	Dose	Patient Population	Key Findings
RAPIDe-3	3	20 mg	Adults and adolescents (≥ 12 years) with HAE type 1, 2, or with normal C1 inhibitor.[7][8]	Met primary and all secondary endpoints with rapid onset of symptom relief. [7] 83% of attacks were treated with a single capsule, and 93.2% did not require rescue medication.[7]
RAPIDe-1	2	10 mg, 20 mg, 30 mg	Adults (18-75 years) with HAE type 1 or 2.[5]	Doses of 10 mg and 20 mg maintained therapeutic concentrations for 8 hours, and 30 mg for over 10 hours.[1] The trial met its primary goal of easing symptoms within four hours.[1]
RAPIDe-2	2/3 (Extension)	Not specified	Patients from previous on-demand trials.	Ongoing long-term safety and efficacy study.

Prophylactic Treatment of HAE Attacks

Deucrictribant Extended-Release (XR) tablets (PHVS719) are being developed for the prevention of HAE attacks.

Clinical Trial	Phase	Dose	Patient Population	Key Findings
CHAPTER-3	3	40 mg once daily	Adults and adolescents (≥ 12 years) with HAE who have had at least three attacks in the three months prior to screening. [2]	Ongoing pivotal trial to assess the efficacy and safety of once-daily dosing. [9]
CHAPTER-1	2	20 mg/day and 40 mg/day (administered as IR capsules twice daily as proof-of-concept)	Adults with HAE type 1 or 2. [10]	The 40 mg/day dose significantly reduced the mean monthly attack rate by 84.5% compared to placebo. [10] The treatment was well-tolerated. [3] [10]
CHAPTER-4	3 (Open-Label Extension)	40 mg once daily	Adults and adolescents (≥ 12 years) with HAE. [1]	Long-term safety and efficacy study for patients rolling over from other trials. [1]

Experimental Protocols

While specific internal protocols are proprietary, the following sections describe the general methodologies employed in the clinical trials based on publicly available information.

On-Demand Treatment Trial Protocol (Based on RAPIDe-3)

Objective: To evaluate the efficacy and safety of **Deucricitibant** IR capsules for the on-demand treatment of HAE attacks.

Study Design: A pivotal, randomized, double-blind, placebo-controlled study.

Participant Population:

- Inclusion Criteria: Patients aged 12 years or older diagnosed with HAE (type 1, 2, or with normal C1 inhibitor).[\[7\]](#)[\[8\]](#)
- Exclusion Criteria: Specific criteria are not detailed in the provided search results.

Treatment Protocol:

- Patients are randomized to receive either **Deucricitibant** 20 mg IR capsules or a matching placebo.[\[8\]](#)
- At the onset of an HAE attack, the patient self-administers a single dose of the assigned study drug.
- Symptoms are recorded by the patient using an electronic diary.
- The primary endpoint is the time to onset of symptom relief.[\[7\]](#)
- Secondary endpoints may include time to complete symptom resolution and the need for rescue medication.[\[7\]](#)
- Safety is monitored through the recording of adverse events.

Prophylactic Treatment Trial Protocol (Based on CHAPTER-3)

Objective: To evaluate the efficacy and safety of once-daily **Deucricitibant** XR tablets for the prevention of HAE attacks.

Study Design: A global, pivotal, randomized, double-blind, placebo-controlled study.[9]

Participant Population:

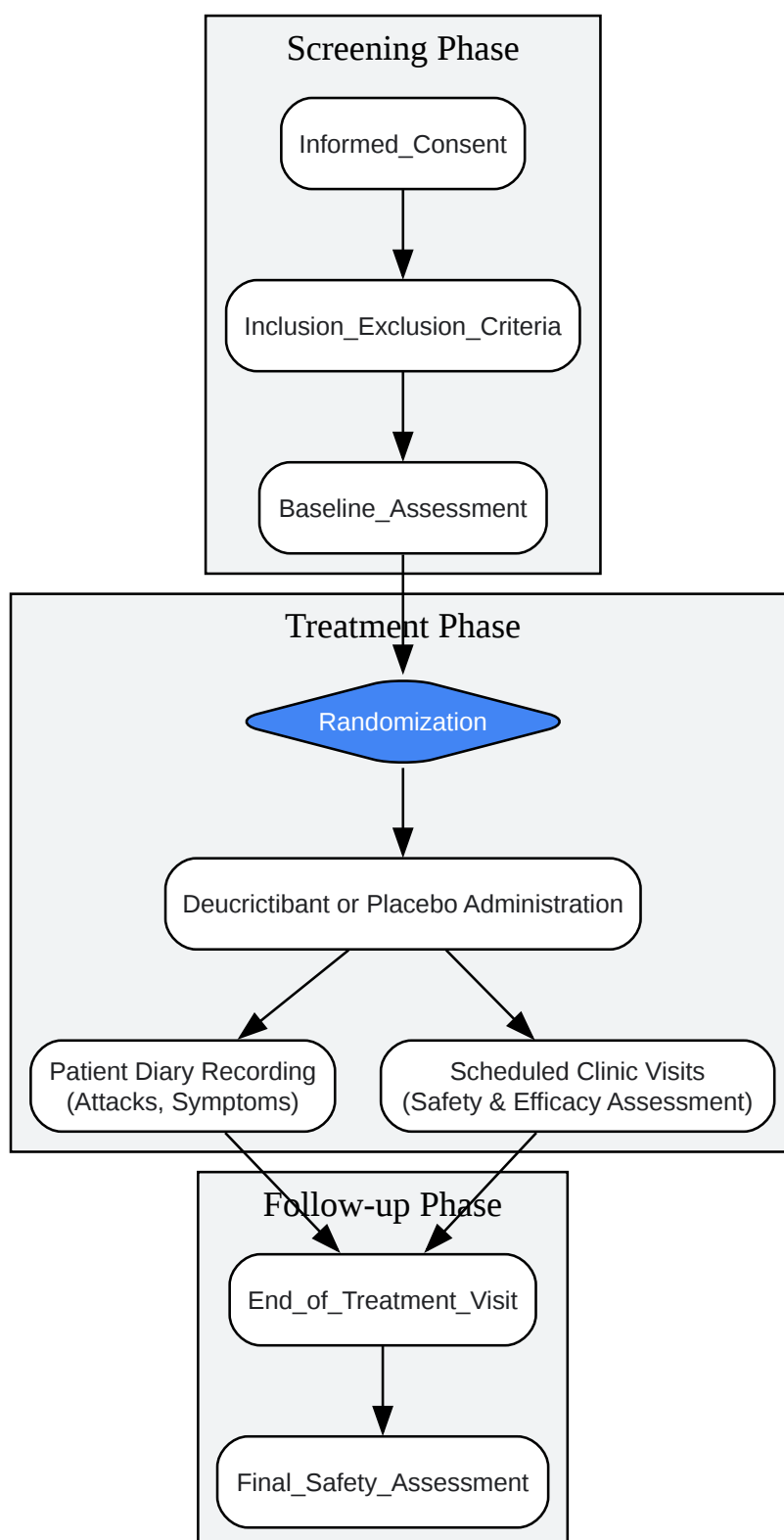
- Inclusion Criteria: Patients aged 12 years or older diagnosed with HAE who have experienced at least three swelling attacks in the three months prior to screening.[1][2]
- Exclusion Criteria: Specific criteria are not detailed in the provided search results.

Treatment Protocol:

- Participants are randomized to receive either **Deucricitibant** 40 mg XR tablets or a matching placebo, administered once daily for a specified period (e.g., 24 weeks).[1][2]
- Patients record the frequency, severity, and duration of any breakthrough HAE attacks in a diary.
- The primary endpoint is the reduction in the number of HAE attacks compared to placebo.[2]
- Secondary endpoints may include safety, tolerability, and pharmacokinetic profiles.[1]
- Safety is assessed through monitoring of adverse events, laboratory tests, and other clinical assessments.

Experimental Workflow Diagram

The following diagram outlines the general workflow for a patient participating in a **Deucricitibant** clinical trial.



[Click to download full resolution via product page](#)

Caption: General workflow of a **Deucricitibant** clinical trial.

Safety and Tolerability

Across the clinical trials, **Deucricitibant** has been generally well-tolerated for both on-demand and prophylactic use.[7][10][11] In the RAPIDe-3 study, there were no treatment-related serious adverse events, and no discontinuations due to treatment-emergent adverse events.[7] Similarly, in the CHAPTER-1 study, reported treatment-related adverse events were mild in severity.[3][11]

Conclusion

Clinical trial data suggest that **Deucricitibant** is a promising oral therapy for both the on-demand and prophylactic treatment of HAE. The dosing regimens of 20 mg IR for acute attacks and 40 mg XR once daily for prevention have demonstrated efficacy and a favorable safety profile in late-stage clinical development. Further data from ongoing and future studies will continue to refine the clinical application of this novel bradykinin B2 receptor antagonist.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. [angioedemanews.com](https://www.angioedemanews.com) [[angioedemanews.com](https://www.angioedemanews.com)]
- 2. [angioedemanews.com](https://www.angioedemanews.com) [[angioedemanews.com](https://www.angioedemanews.com)]
- 3. Positive Results from CHAPTER-1 Phase 2 Study of Deucricitibant for the Prophylactic Treatment of HAE Attacks to be Presented at AAAAI 2024 Annual Meeting - Pharvaris N.V. [ir.pharvaris.com]
- 4. horizonscandb.pcori.org [horizonscandb.pcori.org]
- 5. ir.pharvaris.com [ir.pharvaris.com]
- 6. What is Deucricitibant used for? [synapse.patsnap.com]
- 7. Pharvaris phase 3 RAPIDe-3: 1.28-hour relief with deucricitibant | PHVS Stock News [stocktitan.net]
- 8. hcplive.com [hcplive.com]

- 9. haei.org [haei.org]
- 10. Pharvaris Announces Positive Top-line Phase 2 Data from the CHAPTER-1 Study of Deucricitibant for the Prophylactic Treatment of HAE Attacks - Pharvaris N.V. [ir.pharvaris.com]
- 11. haei.org [haei.org]
- To cite this document: BenchChem. [Deucricitibant Dosing Recommendations in Clinical Trials: Application Notes and Protocols]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b10821495#dosing-recommendations-for-deucricitibant-in-clinical-trials]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com